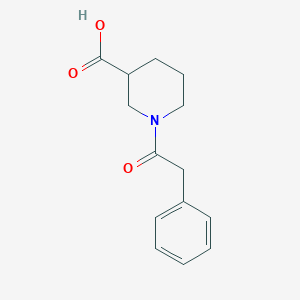

1-(2-Phenylacetyl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

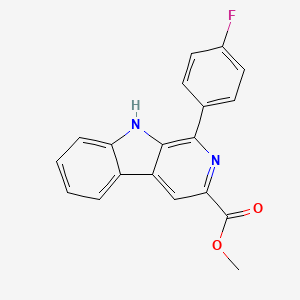

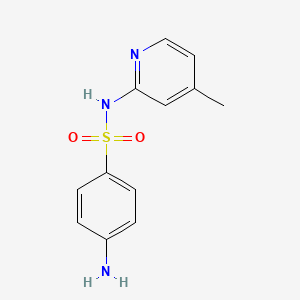

1-(2-Phenylacetyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 . It is an important synthetic fragment for designing drugs .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The Knoevenagel Condensation is a reaction that could be relevant to this compound. In this reaction, an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis

The physical state of this compound is solid. It has a predicted melting point of 157.92° C and a predicted boiling point of 478.2° C at 760 mmHg. The predicted density is 1.2 g/cm^3 and the predicted refractive index is n20D 1.57 .科学的研究の応用

Orally Active and Potent Inhibitors of γ-Aminobutyric Acid Uptake

Research has identified a class of piperidinecarboxylic acids as potent inhibitors of [3H]GABA uptake by neurons and glia in vitro, highlighting their potential as specific GABA-uptake inhibitors. These compounds, including N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid, exhibit anticonvulsant activity in rodents, suggesting their relevance in developing treatments for neurological disorders (Ali et al., 1985).

Aurora Kinase Inhibitor

A compound with a structure related to piperidine-4-carboxylic acid has been identified as an inhibitor of Aurora A kinase, indicating its potential use in cancer treatment. This highlights the role of piperidine derivatives in the development of targeted therapies for cancer (ロバート ヘンリー,ジェームズ, 2006).

Neuromediator Analogs

The synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids from 2-phenylglycinol demonstrates the chemical versatility of piperidine derivatives. These compounds serve as neuromediator analogs, underscoring the importance of piperidine structures in mimicking or modifying biological activity (Agami et al., 1995).

Synthesis, Characterization, and Application of Fe3O4-SA-PPCA

Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This research illustrates the application of piperidine derivatives in catalysis, offering a reusable catalyst for organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases

A novel series of carboxylic acids containing a substituted piperidine have been synthesized to inhibit matrix metalloproteinases (MMPs) with low nanomolar potency. These compounds illustrate the potential of piperidine derivatives in developing selective inhibitors for therapeutic applications, particularly in treating conditions related to MMP activity (Pikul et al., 2001).

作用機序

Target of Action

The primary target of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability.

将来の方向性

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-(2-phenylacetyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(9-11-5-2-1-3-6-11)15-8-4-7-12(10-15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFNOURPIVBRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017381-24-6 |

Source

|

| Record name | 1-(2-phenylacetyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)

![3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931768.png)

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)